tert-Butyl N-(1-acetylcyclohexyl)carbamate
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Overview
Description
tert-Butyl N-(1-acetylcyclohexyl)carbamate is a chemical compound with the molecular formula C13H23NO3. It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) as part of its structure. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl N-(1-acetylcyclohexyl)carbamate can be synthesized through the reaction of tert-butyl carbamate with 1-acetylcyclohexyl isocyanate. The reaction typically occurs under mild conditions, often in the presence of a base such as triethylamine. The reaction can be represented as follows:
tert-Butyl carbamate+1-acetylcyclohexyl isocyanate→tert-Butyl N-(1-acetylcyclohexyl)carbamate
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets the required specifications for its intended use.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(1-acetylcyclohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and other reduced forms.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
tert-Butyl N-(1-acetylcyclohexyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of tert-Butyl N-(1-acetylcyclohexyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-hydroxycarbamate
- tert-Butyl N-(1-methyl-4-oxocyclohexyl)carbamate
- tert-Butyl carbamate
Uniqueness
tert-Butyl N-(1-acetylcyclohexyl)carbamate is unique due to its specific structure, which includes both a tert-butyl carbamate group and an acetylcyclohexyl moiety. This combination imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.
Properties
Molecular Formula |
C13H23NO3 |
---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
tert-butyl N-(1-acetylcyclohexyl)carbamate |
InChI |
InChI=1S/C13H23NO3/c1-10(15)13(8-6-5-7-9-13)14-11(16)17-12(2,3)4/h5-9H2,1-4H3,(H,14,16) |
InChI Key |
HTVRJDTZQXHABL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(CCCCC1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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